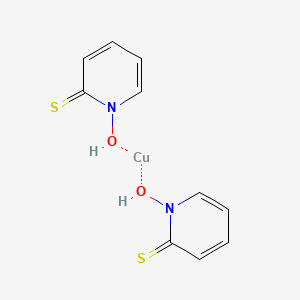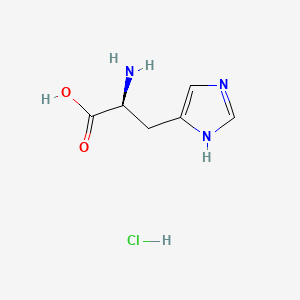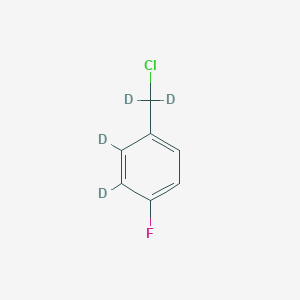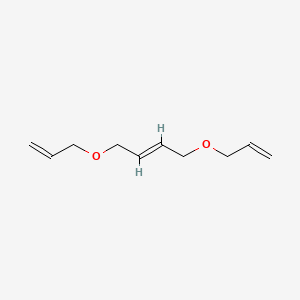
CopperPyrithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper Pyrithione is an active substance used in biocidal products . It is also known as bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper . Its molecular formula is C10H8N2O2S2Cu .
Synthesis Analysis
Copper Pyrithione can be synthesized from zinc pyrithione and a copper compound . The synthesis results in unique particles of Copper Pyrithione, where greater than 20 wt % to 90 wt % of the particles have a particle size of greater than 10 microns . This synthesis can be carried out in mild conditions .Molecular Structure Analysis
The molecular structure of Copper Pyrithione is represented as S-N+ O- Cu N+ O- S . Its molecular mass is 315.86 g/mol .Chemical Reactions Analysis
Copper Pyrithione has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols . The reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .Physical And Chemical Properties Analysis
Copper Pyrithione has a molecular mass of 315.86 g/mol . It is a copper salt of 2-pyridinethiol-1-oxide .Aplicaciones Científicas De Investigación
Antimicrobial Activities : Copper complexes, including Copper Pyrithione, have been found to have significant antimicrobial properties. For instance, the study by Salcedo-Sora et al. (2021) in "Molecules" indicates that specific membrane transporters in E. coli are involved in the uptake of pyrithione and its copper complexes, contributing to our understanding of the mechanisms of antimicrobial action of metal–drug compounds like Copper Pyrithione (Salcedo-Sora et al., 2021).
Marine Biology and Toxicity : Research has shown that Copper Pyrithione, often used in conjunction with zinc in antifouling paints, can have a synergistic toxic effect on marine species. Bao et al. (2008) in "Marine Pollution Bulletin" found strong synergistic effects of zinc pyrithione and copper on marine organisms, which may be partly due to the formation of Copper Pyrithione (Bao et al., 2008).
Environmental Chemistry : Copper Pyrithione's environmental fate and its degradation have been extensively studied. For instance, a study in "Biofouling" by Turley et al. (2000) demonstrates that pyrithiones, including Copper Pyrithione, rapidly degrade in the water column to less toxic compounds, suggesting low ecological risks (Turley et al., 2000).
Photodegradation and Environmental Fate : Okamura et al. (2006) in "Environmental Toxicology" explored the degradation of pyrithiones through toxicity reduction by near ultraviolet irradiation, providing insights into their environmental fate and the effects of UV light on their toxicity (Okamura et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
copper;1-hydroxypyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CopperPyrithione | |
CAS RN |
154592-20-8 |
Source


|
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






